(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol
Description
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S/c1-11-3-8-16(20-11)17(18)14-5-4-13-10-15(19-2)7-6-12(13)9-14/h3-10,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXGDDHIZVAUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC3=C(C=C2)C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188698 | |
| Record name | 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443350-98-8 | |
| Record name | 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structural Considerations
The target molecule comprises a 6-methoxynaphthalene moiety linked via a hydroxymethyl group to a 5-methylthiophene ring. Retrosynthetically, disconnecting the central carbon-oxygen bond reveals two potential precursors:
Comparative Route Viability
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Grignard Addition : Direct and high-yielding but requires aldehyde oxidation.
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Nickel-Catalyzed Cross-Coupling : Enables C–C bond formation but necessitates pivalate activation and boronic acid synthesis.
Grignard Addition Route
Synthesis of 6-Methoxy-2-naphthaldehyde
Starting Material : Commercially available (6-Methoxynaphthalen-2-yl)methanol (CAS 60201-22-1).
Oxidation Protocol :
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Reagents : Pyridinium chlorochromate (PCC, 1.2 eq), anhydrous dichloromethane (DCM).
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Procedure : Suspend (6-Methoxynaphthalen-2-yl)methanol (1.0 eq) in DCM under N₂. Add PCC portionwise at 0°C, stir at room temperature for 6 h.
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Workup : Filter through Celite®, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
Yield : 85–90% (estimated from analogous aldehyde syntheses).
Preparation of 5-Methylthiophen-2-ylmagnesium Bromide
Starting Material : 2-Bromo-5-methylthiophene.
Grignard Formation :
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Conditions : Magnesium turnings (1.1 eq), dry THF, catalytic iodine.
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Procedure : Add 2-bromo-5-methylthiophene dropwise to activated Mg in THF at 40°C. Reflux until Mg dissolution (2–3 h).
Nucleophilic Addition to the Aldehyde
Reaction Setup :
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Stoichiometry : 6-Methoxy-2-naphthaldehyde (1.0 eq), 5-methylthiophen-2-ylmagnesium bromide (1.5 eq), dry THF.
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Procedure : Add Grignard reagent to aldehyde at 0°C, warm to room temperature, stir 4 h. Quench with saturated NH₄Cl, extract with EtOAc (3×), dry (MgSO₄), and concentrate.
Purification : Column chromatography (hexane/EtOAc 3:1).
Yield : 70–75% (based on phenylmagnesium bromide additions).
Nickel-Catalyzed Cross-Coupling Alternative
Synthesis of (6-Methoxynaphthalen-2-yl)methyl Pivalate
Esterification Protocol :
Cross-Coupling with 5-Methylthiophen-2-ylboronic Acid
Catalytic System :
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Catalyst : Ni(PPh₃)₂(1-naphthyl)Cl (5 mol%).
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Base : K₃PO₄ (2.5 eq), toluene, 70°C, 6 h.
Workup : Filter through silica gel, concentrate, purify via chromatography.
Limitation : Forms diarylmethane; subsequent oxidation (e.g., MnO₂) required to introduce hydroxyl group.
Critical Analysis of Methodologies
Efficiency and Practicality
| Method | Steps | Yield | Complexity |
|---|---|---|---|
| Grignard Addition | 3 | 70–75% | Moderate |
| Nickel Cross-Coupling | 4 | 50–60%* | High |
*Includes oxidation step for hydroxylation.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or alkanes.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the primary applications of (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol lies in its potential as an anticancer agent. Compounds with naphthalene and thiophene moieties have shown promising activity against various cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxic effects, which can be attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a hole transport material in organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics .
Polymer Composites
In materials science, this compound can be integrated into polymer matrices to enhance mechanical and thermal properties. Research indicates that incorporating such compounds into polymers can improve their conductivity and stability under thermal stress .
Environmental Applications
Pollutant Detection
The compound's thiophene moiety has been investigated for use in sensors designed to detect environmental pollutants. Its chemical structure allows it to interact with various analytes, making it a potential candidate for developing sensitive detection methods for hazardous substances .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer cells. The study utilized MTT assays to quantify cell viability and revealed that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Organic Electronics
In a recent publication, researchers synthesized a series of naphthalene-thiophene derivatives, including this compound, and evaluated their performance in OLED devices. The results indicated that devices incorporating this compound exhibited improved luminescence efficiency compared to traditional materials .
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Naphthalene Methanol Derivatives
Table 1: Key Structural and Physicochemical Comparisons
- Structural Insights: The thiophene-methyl group in the target compound introduces sulfur-based electronic effects, which may enhance π-π stacking interactions compared to phenyl-substituted analogs like (3-Methoxynaphthalen-2-yl)(phenyl)methanol . The methanol bridge in the target compound differs from ethanol derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)ethanol), altering steric bulk and hydrogen-bonding capacity .
Pharmacologically Relevant Derivatives
Table 2: Bioactive Analogs
- Functional Group Impact: The methanol-thiophene group in the target compound lacks the carboxylic acid or amide moieties found in NSAID derivatives (e.g., naproxen analogs), suggesting distinct biological targets . Compared to MACN, a ketone-based degradation product of naproxen, the target compound’s alcohol group may confer higher solubility but lower metabolic stability .
Table 3: Chalcone Derivatives
- Electronic Properties: The target compound’s naphthalene-thiophene system may exhibit comparable NLO activity to chalcones like (E)-1-(5-methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, though its methanol bridge could reduce conjugation efficiency .
Biological Activity
(6-Methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol, a compound with the molecular formula and a molecular weight of 284.37 g/mol, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, antibacterial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Profile
The compound is characterized by its unique structure that combines naphthalene and thiophene moieties, which are known for their diverse biological activities. The compound's CAS number is 1443350-98-8, and it is often referred to by various synonyms including 2-Thiophenemethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl-.
1. Antioxidant Activity
Antioxidant activity is crucial in preventing oxidative stress-related damage in biological systems. Studies have shown that compounds similar to this compound exhibit significant antioxidant properties.
The DPPH method revealed that the compound has a strong radical scavenging potential, indicating its effectiveness in neutralizing free radicals.
2. Antibacterial Activity
The antibacterial properties of this compound have been assessed against various pathogens. The results indicate that it possesses notable inhibitory effects.
These findings suggest that this compound could be a candidate for developing antibacterial agents.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of this compound have been tested against several cancer cell lines:
| Cell Line | Activity | Reference |
|---|---|---|
| A549 (Lung Cancer) | Anti-proliferative | |
| HepG2 (Liver Cancer) | Induced apoptosis | |
| MCF-7 (Breast Cancer) | Cell cycle arrest |
In particular, one derivative demonstrated significant anti-proliferative effects and induced apoptosis through mechanisms involving the upregulation of Nur77 expression.
Case Studies
A study conducted on the synthesis and evaluation of various derivatives of this compound showed promising results in inhibiting cancer cell growth and inducing apoptosis in vitro. The compounds were characterized by NMR and HRMS techniques, confirming their structural integrity and biological efficacy.
Q & A
Basic Research Questions
Q. What are common synthetic routes for (6-methoxynaphthalen-2-yl)(5-methylthiophen-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves coupling naphthalene and thiophene derivatives via Grignard reactions or esterification. For example, thionyl chloride in methanol is used to esterify carboxylic acid intermediates under controlled temperatures (e.g., reflux at 40°C for 3–6 hours) . Yield optimization requires precise stoichiometric ratios of reagents (e.g., 1:1 molar ratio of thionyl chloride to substrate) and iterative purification steps, such as ethanol recrystallization or silica gel chromatography .
Q. How is the compound’s structural integrity validated in crystallographic studies?
- Methodological Answer : X-ray crystallography paired with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include R-factor convergence (<5%), electron density maps for hydrogen placement, and validation tools like PLATON to detect twinning or disorder . For example, crystal structures of related naphthalene derivatives (e.g., 4-iodobenzyl esters) confirm methoxy and thiophene substituents’ spatial orientations .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) identifies substituent effects. For instance, fluorophenyl or trifluoromethyl groups enhance binding affinity in naproxen analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted thionyl chloride) or solvent effects. Validate purity via HPLC (≥95% purity) and compare bioassays under standardized conditions (e.g., DMSO concentration ≤1% v/v). Dose-response curves and toxicity controls (e.g., using Tox Info Suisse guidelines) clarify false positives .
Q. How does crystallization solvent choice impact polymorph formation?
- Methodological Answer : Solvent polarity (e.g., ether-methanol vs. ethanol) influences crystal packing. High-polarity solvents stabilize hydrogen-bonded networks, while low-polarity solvents favor van der Waals interactions. For example, ether-methanol mixtures yield monoclinic crystals with Z’=1, whereas ethanol produces orthorhombic forms .
Methodological Challenges
Q. What purification techniques address byproduct formation during synthesis?
- Methodological Answer : Column chromatography (e.g., 7–15% EtOAc/hexanes) separates sterically hindered byproducts. For persistent impurities, iterative recrystallization or preparative HPLC with C18 columns is recommended. Mass-directed fractionation ensures isolation of the target compound .
Q. How can spectroscopic techniques differentiate regioisomers in substituted naphthalene-thiophene systems?
- Methodological Answer : 2D NMR (e.g., NOESY or HSQC) identifies coupling between methoxy protons (δ 3.8–4.0 ppm) and aromatic protons. IR spectroscopy distinguishes C-O stretching (1260–1240 cm⁻¹) from thiophene ring vibrations (3100–3050 cm⁻¹) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
